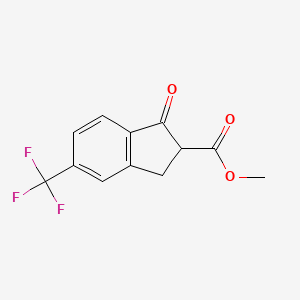

Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3O3/c1-18-11(17)9-5-6-4-7(12(13,14)15)2-3-8(6)10(9)16/h2-4,9H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMGVAUUNMZEKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C1=O)C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate typically involves the following steps:

Formation of the Indene Core: : The indene core can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone.

Oxidation to Form the 3-oxo Group: : The indene core is then oxidized to introduce the 3-oxo group, often using oxidizing agents like potassium permanganate or chromyl chloride.

Esterification: : Finally, the carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: : On an industrial scale, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.

Chemical Reactions Analysis

Types of Reactions: : Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: : The compound can be further oxidized to form more complex derivatives.

Reduction: : Reduction reactions can be performed to modify the oxidation state of the compound.

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions: : Typical reagents and conditions for these reactions include:

Oxidation: : Potassium permanganate, chromyl chloride, or other strong oxidizing agents.

Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.

Major Products Formed: : The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted products where the trifluoromethyl group has been replaced by other functional groups.

Scientific Research Applications

Chemistry: : In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group is particularly valuable in enhancing the stability and bioactivity of pharmaceuticals.

Biology: : The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its unique structure allows it to interact with various biological targets.

Medicine: : Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate is being explored for its medicinal properties, including its potential use as an anti-inflammatory or anticancer agent.

Industry: : In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its trifluoromethyl group contributes to the creation of compounds with improved resistance to degradation and enhanced performance.

Mechanism of Action

The mechanism by which Methyl 3-oxo-6-(trifluoromethyl)-1,2-dihydroindene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Herbicidal Activity

The trifluoromethyl group is a key pharmacophore in agrochemicals. highlights that analogs with substituents like 4-(trifluoromethyl)phenyl (R1) exhibit moderate herbicidal activity against rape but weak activity against barnyard grass. For example:

- Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate () replaces the trifluoromethyl group with a fluorine atom. This substitution reduces steric bulk and lipophilicity, likely diminishing herbicidal potency compared to the trifluoromethyl analog .

- Ethyl 6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate () shares the trifluoromethyl and ester groups but features a pyridine ring instead of an indene system.

Table 1: Herbicidal Activity of Selected Analogs

Impact of Ring System and Conformation

- Indene vs. Quinoline/Indole Systems: Methyl 2-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline-6-carboxylate () incorporates a saturated quinoline ring. Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate () features an indole ring with a nitrogen atom. The indole’s aromaticity and hydrogen-bonding capacity may alter interactions with biological targets compared to the non-aromatic dihydroindene core of the target compound .

- Ring Puckering and Conformational Dynamics: The dihydroindene ring in the target compound exhibits puckering influenced by the 3-oxo group. discusses generalized puckering coordinates, noting that nonplanar rings (e.g., cyclopentane derivatives) adopt pseudorotational conformations. In contrast, pyridine-based analogs () have planar or near-planar geometries, which may reduce steric hindrance during molecular recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.